SR11237

説明

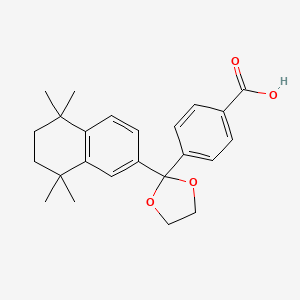

Structure

3D Structure

特性

IUPAC Name |

4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolan-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-22(2)11-12-23(3,4)20-15-18(9-10-19(20)22)24(27-13-14-28-24)17-7-5-16(6-8-17)21(25)26/h5-10,15H,11-14H2,1-4H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUKALQMHNSWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)C3(OCCO3)C4=CC=C(C=C4)C(=O)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163433 | |

| Record name | SR 11237 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146670-40-8 | |

| Record name | SR 11237 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146670408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SR 11237 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthetic Retinoid SR11237 (BMS-649)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR11237, also known as BMS-649, is a potent and selective synthetic agonist of the Retinoid X Receptor (RXR). It is characterized by its ability to activate RXRs without engaging Retinoic Acid Receptors (RARs), making it a valuable tool for dissecting the specific roles of RXR-mediated signaling pathways. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, available physicochemical and biological data, and relevant experimental methodologies. While this compound has been utilized in preclinical research, publicly available quantitative data on its binding affinities, pharmacokinetic profile, and a complete elucidation of its downstream targets remain limited.

Core Compound Information

| Property | Value | Reference |

| Compound Name | This compound | [1][2][3] |

| Synonyms | BMS-649 | [2] |

| CAS Number | 146670-40-8 | N/A |

| Molecular Formula | C24H28O4 | N/A |

| Molecular Weight | 380.48 g/mol | N/A |

| Chemical Structure | 4-[2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1,3-dioxolan-2-yl]benzoic acid | N/A |

| Description | A potent and selective Retinoid X Receptor (RXR) agonist. | [1] |

| Activity | Devoid of any Retinoic Acid Receptor (RAR) activity. | [1] |

Mechanism of Action

This compound functions as a selective agonist for Retinoid X Receptors (RXRs), which are nuclear receptors that play a crucial role in regulating gene expression. Upon binding to the ligand-binding domain of RXR, this compound induces a conformational change in the receptor. This leads to the formation of RXR homodimers (RXR/RXR) which then bind to specific DNA sequences known as RXR Response Elements (RXREs) in the promoter regions of target genes, thereby initiating their transcription.[1]

Unlike pan-agonists that activate both RARs and RXRs, the selectivity of this compound for RXRs allows for the specific investigation of RXR-mediated signaling pathways.

Quantitative Biological Data

| Parameter | Value | Isoform(s) | Assay Type | Reference |

| Binding Affinity (Ki/Kd) | Data not available | RXRα, RXRβ, RXRγ | Radioligand binding assay or equivalent | N/A |

| Transactivation Potency (EC50) | Effective at transactivating a reporter gene through RXRs | Not specified | Co-transfection and reporter gene assay | [1] |

Pharmacokinetic Data

Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, and bioavailability, from preclinical studies in rodents or other species are not available in the reviewed literature.

Experimental Protocols

While specific, detailed step-by-step protocols for experiments using this compound are not extensively published, the following section outlines the general methodology for a key assay used to characterize its activity.

RXR Transactivation Assay (General Protocol)

This assay is used to determine the ability of a compound to activate RXRs and induce the expression of a reporter gene.

Objective: To quantify the agonist activity of this compound on Retinoid X Receptors.

Cell Line: A suitable mammalian cell line that has low endogenous RXR expression, such as COS-1 or HEK293T cells.

Materials:

-

This compound

-

Mammalian cell line (e.g., COS-1)

-

Cell culture medium and supplements

-

Expression vector for the desired RXR isoform (e.g., pCMX-hRXRα)

-

Reporter plasmid containing an RXRE upstream of a reporter gene (e.g., pRXRE-tk-luc, containing a luciferase reporter)

-

Transfection reagent (e.g., Lipofectamine)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the RXR expression vector and the RXRE-reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After a post-transfection incubation period (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer compatible with the luciferase assay system.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., a β-galactosidase or Renilla luciferase expression vector) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Signaling Pathways and Experimental Workflows

This compound-Mediated RXR Homodimer Activation Pathway

The primary mechanism of action of this compound involves the activation of RXR homodimers, leading to the transcription of target genes.

Caption: this compound activates RXR, leading to homodimerization and gene transcription.

Cooperative Regulation of RARβ Expression

In certain cellular contexts, this compound can act cooperatively with agonists of other nuclear receptors, such as PPARγ, to regulate the expression of specific target genes like Retinoic Acid Receptor β (RARβ).[3]

Caption: this compound and a PPARγ agonist cooperatively induce RARβ gene expression.

In Vivo Studies

In vivo studies in rodents have demonstrated that administration of this compound can impact developmental processes. For instance, daily intraperitoneal injections of this compound in neonatal rats have been shown to cause irregular ossification and premature closure of the growth plate, leading to disturbed skeletal morphogenesis.[4]

Clinical Trials

There is no information available in the public domain regarding any clinical trials involving the this compound compound.

Synthesis

A multistep synthesis for a silicon analogue of this compound (disila-SR11237) has been reported, starting from 1,2-bis(ethynyldimethylsilyl)ethane.[2] However, a detailed, publicly available protocol for the synthesis of this compound itself was not identified in the course of this review.

Conclusion

This compound is a valuable research tool for investigating the specific biological functions of Retinoid X Receptors. Its high selectivity makes it ideal for studies aiming to distinguish RXR-mediated effects from those involving RARs. However, a significant gap exists in the publicly available literature regarding its detailed quantitative characteristics, including isoform-specific binding affinities, potencies, and a comprehensive pharmacokinetic profile. Further research is required to fully elucidate the therapeutic potential and complete downstream signaling networks of this potent RXR agonist.

References

- 1. Pharmacokinetics, pharmacodynamics and safety of the inverse retinoic acid‐related orphan receptor γ agonist AZD0284 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silicon analogues of the RXR-selective retinoid agonist this compound (BMS649): chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of retinoic acid receptor beta expression by peroxisome proliferator-activated receptor gamma ligands in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exposure to the RXR Agonist this compound in Early Life Causes Disturbed Skeletal Morphogenesis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SR11237 and Retinoid X Receptor (RXR) Homodimer Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SR11237, a potent and selective agonist for the Retinoid X Receptor (RXR). It delves into the molecular mechanisms of this compound-induced RXR homodimerization, subsequent signaling pathways, and the transcriptional regulation of target genes. This document offers detailed experimental protocols for key assays, presents quantitative data in a structured format, and utilizes visualizations to elucidate complex biological processes, serving as a valuable resource for researchers in nuclear receptor biology and drug discovery.

Introduction to this compound and RXR

The Retinoid X Receptor (RXR) is a member of the nuclear receptor superfamily of transcription factors that plays a pivotal role in regulating various physiological processes, including development, metabolism, and cell differentiation. RXRs can function as homodimers (RXR/RXR) or as heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). The formation of these dimeric complexes and their subsequent binding to specific DNA sequences, known as response elements, dictates the transcriptional activation or repression of target genes.

This compound (also known as BMS-649) is a synthetic retinoid that acts as a pan-RXR agonist.[1] A key characteristic of this compound is its selectivity for RXR, with no significant activity towards RARs.[1] This selectivity makes this compound an invaluable tool for specifically investigating the biological functions mediated by RXR homodimers. Upon binding to the ligand-binding pocket of RXR, this compound induces a conformational change that promotes the formation of stable RXR/RXR homodimers. These homodimers then bind to specific DNA response elements, typically direct repeats of the consensus sequence AGGTCA separated by one nucleotide (DR-1), to modulate gene expression.[2][3]

Quantitative Data

This section summarizes the key quantitative parameters associated with the interaction of this compound with RXR homodimers and its functional consequences.

Table 1: Binding Affinity and Transactivation Potency of this compound

| Parameter | Value | Receptor Context | Assay Type | Reference |

| Binding Affinity (Kd) | Not explicitly found in searches | RXR Homodimer | Radioligand Binding Assay | Protocol described below |

| Transactivation (EC50) | ~10 nM | RXR Homodimer | Reporter Gene Assay | [4] |

Note: While a specific Kd value for this compound binding to RXR homodimers was not found in the literature search, a detailed protocol for its determination is provided in the experimental section. The EC50 value is estimated from the provided dose-response curve.

Table 2: this compound-Mediated Regulation of RXR Homodimer Target Genes

| Target Gene | Fold Change | Cell Type/System | Method | Reference |

| PDK4 | Upregulated | Heart | In vivo (Rat) | [5] |

| TGM2 | Upregulated | Monocyte-Derived Dendritic Cells | Microarray, RT-qPCR | [6] |

| ASB2 | Upregulated | Monocyte-Derived Dendritic Cells | Microarray, RT-qPCR | [6] |

| CD1d | Upregulated | Monocyte-Derived Dendritic Cells | Microarray, RT-qPCR | [6] |

| LRAT | Up to 16-fold | Organotypic Epithelium | qPCR | [7] |

| DHRS3 | Up to 16-fold | Organotypic Epithelium | qPCR | [7] |

Note: The fold changes can vary depending on the experimental conditions, cell type, and concentration of this compound used.

Signaling Pathway and Mechanism of Action

The binding of this compound to the RXR ligand-binding domain initiates a cascade of molecular events culminating in the regulation of target gene expression.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation of Retinoid X Receptor Homo- and Heterodimerization Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silicon analogues of the RXR-selective retinoid agonist this compound (BMS649): chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RXR activators molecular signalling: involvement of a PPARα-dependent pathway in the liver and kidney, evidence for an alternative pathway in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Resource: Transcriptome Profiling of Genes Regulated by RXR and Its Permissive and Nonpermissive Partners in Differentiating Monocyte-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Next-generation retinoid X receptor agonists increase ATRA signaling in organotypic epithelium cultures and have distinct effects on receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

SR11237 and its Interaction with Retinoic Acid Receptor (RAR) Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of SR11237, a synthetic retinoid, and its relationship with Retinoic Acid Receptor (RAR) activity. This compound is definitively characterized as a potent and selective agonist for the Retinoid X Receptor (RXR), with no demonstrable agonist activity on any of the RAR subtypes (α, β, γ). This document summarizes the quantitative data on its receptor selectivity, details the experimental protocols to assess this selectivity, and illustrates the key signaling pathways involved. The primary mechanism of retinoid action in cellular processes such as differentiation and proliferation is through the formation of RAR/RXR heterodimers that bind to retinoic acid response elements (RAREs) in the promoter regions of target genes. While this compound does not directly activate RARs, it plays a crucial role as a permissive partner in the RAR/RXR heterodimer, synergizing with RAR agonists to modulate gene expression. Understanding the distinct activities of RAR and RXR ligands, such as this compound, is critical for the development of targeted therapeutics.

Introduction to this compound and Retinoid Signaling

Retinoids, a class of compounds derived from vitamin A, are essential regulators of a myriad of biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis. Their effects are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each comprising three subtypes (α, β, and γ). These receptors function as ligand-inducible transcription factors. RARs are activated by all-trans retinoic acid (ATRA) and 9-cis-retinoic acid, while RXRs are activated only by 9-cis-retinoic acid and other synthetic RXR-selective ligands.

The predominant functional unit for retinoid signaling is the RAR/RXR heterodimer. In the absence of an RAR ligand, the heterodimer is bound to DNA at specific sequences known as Retinoic Acid Response Elements (RAREs) and is associated with corepressor proteins, actively repressing gene transcription. Upon binding of an RAR agonist, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates gene transcription.

This compound has been developed as a synthetic retinoid that exhibits high selectivity for RXRs. This specificity makes it a valuable tool for dissecting the distinct roles of RXR and RAR in the context of the RAR/RXR heterodimer and for exploring therapeutic strategies that target the RXR signaling pathway.

Quantitative Analysis of this compound's Receptor Specificity

The defining characteristic of this compound is its selective agonist activity towards RXRs, with a notable lack of activity at RARs. This selectivity has been established through various in vitro assays.

Binding Affinity

| Ligand | Receptor | Binding Affinity (Kd) | Reference |

| This compound | RARα | Not Reported | |

| This compound | RARβ | Not Reported | |

| This compound | RARγ | Not Reported | |

| ATRA | RARα | ~0.2 nM | |

| ATRA | RARβ | ~0.2 nM | |

| ATRA | RARγ | ~0.2 nM |

Table 1: Comparative Binding Affinities of this compound and ATRA for RARs. While specific Kd values for this compound are not available, its lack of functional activity on RARs suggests a very high Kd (low affinity). ATRA values are provided for comparison.

Functional Activity (Transactivation)

Co-transfection or reporter gene assays are instrumental in assessing the functional activity of a compound on a specific nuclear receptor. In these assays, cells are transfected with an expression vector for the receptor of interest (e.g., RARα, RARβ, or RARγ) and a reporter plasmid containing a luciferase or other reporter gene under the control of a RARE. An increase in reporter gene activity upon treatment with the compound indicates agonist activity.

Studies have consistently shown that this compound does not induce transactivation through any of the RAR subtypes. In contrast, it is a potent activator of RXR-mediated transactivation. In cultured keratinocytes, this compound showed no significant effect on the activation of a reporter gene regulated by RAR-RXR heterodimers, whereas RAR-selective ligands were effective[1]. Furthermore, co-transfection assays in COS-1 cells confirmed that this compound activates a reporter gene through RXRs but not RARs[2].

| Ligand | Receptor | Functional Activity (EC50) | Result | Reference |

| This compound | RARα | > 1 µM | No Agonist Activity | [2] |

| This compound | RARβ | > 1 µM | No Agonist Activity | |

| This compound | RARγ | > 1 µM | No Agonist Activity | |

| ATRA | RARα | ~1-10 nM | Potent Agonist |

Table 2: Functional Activity of this compound on RARs. this compound does not show any significant agonist activity on any of the RAR subtypes at concentrations up to 1 µM. The EC50 values for the potent RAR agonist ATRA are provided for comparison.

Signaling Pathways

The interaction of this compound with retinoid signaling pathways is best understood in the context of the RAR/RXR heterodimer.

References

- 1. Endogenous retinoic acid receptor (RAR)-retinoid X receptor (RXR) heterodimers are the major functional forms regulating retinoid-responsive elements in adult human keratinocytes. Binding of ligands to RAR only is sufficient for RAR-RXR heterodimers to confer ligand-dependent activation of hRAR beta 2/RARE (DR5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A pleiotropic response is induced in F9 embryonal carcinoma cells and rhino mouse skin by All-trans-retinoic acid, a RAR agonist but not by this compound, a RXR-selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

SR11237: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR11237, also known as BMS-649, is a potent and selective synthetic retinoid that acts as a pan-agonist for the Retinoid X Receptors (RXRs) with no discernible activity at the Retinoic Acid Receptors (RARs). This selectivity makes this compound a valuable tool for elucidating the specific roles of RXR-mediated signaling pathways and a potential therapeutic agent in its own right. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

Retinoid X Receptors (RXRs) are a class of nuclear receptors that play a pivotal role in regulating a wide array of physiological processes, including cell growth, differentiation, and metabolism. RXRs can function as homodimers (RXR/RXR) or as heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR). The discovery of RXR-selective agonists like this compound has been instrumental in dissecting the complex signaling networks governed by these receptors. This compound's ability to activate RXR homodimers without activating RARs allows for the specific investigation of RXR-dependent gene regulation.

Physicochemical Properties

| Property | Value |

| Chemical Name | 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoic acid |

| Synonyms | BMS-649 |

| Molecular Formula | C25H28O2 |

| Molecular Weight | 362.49 g/mol |

| CAS Number | 153559-49-0 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a plausible synthetic route can be devised based on the known synthesis of structurally related retinoids, such as bexarotene. The core of the synthesis would likely involve a Wittig or Horner-Wadsworth-Emmons reaction to form the central ethenyl bridge, followed by ester hydrolysis to yield the final carboxylic acid.

A proposed multi-step synthesis is outlined below:

SR11237: A Comprehensive Technical Guide to its Target Genes and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR11237 is a potent and selective synthetic agonist of the Retinoid X Receptor (RXR), a nuclear receptor that plays a pivotal role in regulating gene expression controlling a wide array of physiological processes, including cellular differentiation, proliferation, and apoptosis. Unlike pan-agonists that activate both Retinoic Acid Receptors (RARs) and RXRs, this compound's selectivity for RXR allows for the specific interrogation of RXR-mediated signaling pathways. This technical guide provides an in-depth overview of the target genes and signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers in oncology, dermatology, and metabolic diseases, as well as for professionals engaged in the development of novel therapeutics targeting nuclear receptor signaling.

Core Mechanism of Action: RXR Homodimer and Heterodimer Signaling

This compound exerts its biological effects by binding to the ligand-binding domain of RXR. This binding event induces a conformational change in the receptor, leading to the formation of transcriptionally active complexes. RXR can function as a homodimer (RXR/RXR) or as a heterodimer with other nuclear receptors, such as RARs, Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Vitamin D Receptor (VDR).[1][2] The specific gene targets of this compound are therefore dependent on the cellular context and the availability of these various dimeric partners.

As a selective RXR agonist, this compound primarily activates gene transcription through the formation of RXR/RXR homodimers which bind to specific DNA sequences known as RXR Response Elements (RXREs) in the promoter regions of target genes.[1] Additionally, in heterodimeric complexes, this compound can synergistically enhance the transcriptional activity of the partner receptor's ligand.[2]

This compound Target Genes: Quantitative Expression Analysis

Genome-wide transcriptional profiling studies using techniques such as RNA sequencing (RNA-seq) have begun to elucidate the comprehensive repertoire of genes regulated by RXR agonists. The following tables summarize the quantitative data on differentially expressed genes following treatment with RXR agonists, including next-generation compounds with similar activity to this compound, in human organotypic skin raft cultures.[3]

Table 1: Top 20 Upregulated Genes by a Potent RXR Agonist (UAB110) in Human Organotypic Skin Raft Cultures [3]

| Gene Symbol | Full Gene Name | Fold Change | FDR |

| LRAT | Lecithin Retinol Acyltransferase | >16 | <0.05 |

| STRA6 | Stimulated By Retinoic Acid 6 | >16 | <0.05 |

| DHRS3 | Dehydrogenase/Reductase 3 | >16 | <0.05 |

| DHRS9 | Dehydrogenase/Reductase 9 | >8 | <0.05 |

| RARG | Retinoic Acid Receptor Gamma | >8 | <0.05 |

| GABRP | Gamma-Aminobutyric Acid Type A Receptor Pi Subunit | >8 | <0.05 |

| CYP24A1 | Cytochrome P450 Family 24 Subfamily A Member 1 | >4 | <0.05 |

| HBEGF | Heparin-Binding EGF-Like Growth Factor | >4 | <0.05 |

| SFN | Stratifin | >4 | <0.05 |

| KRT4 | Keratin 4 | >4 | <0.05 |

| KRT16 | Keratin 16 | >4 | <0.05 |

| TGM1 | Transglutaminase 1 | >4 | <0.05 |

| AQP3 | Aquaporin 3 | >4 | <0.05 |

| CALML5 | Calmodulin-Like 5 | >4 | <0.05 |

| IL1RN | Interleukin 1 Receptor Antagonist | >4 | <0.05 |

| SERPINB2 | Serpin Family B Member 2 | >4 | <0.05 |

| S100A7 | S100 Calcium Binding Protein A7 | >4 | <0.05 |

| S100A8 | S100 Calcium Binding Protein A8 | >4 | <0.05 |

| S100A9 | S100 Calcium Binding Protein A9 | >4 | <0.05 |

| PI3 | Peptidase Inhibitor 3 | >4 | <0.05 |

Table 2: Top 20 Downregulated Genes by a Potent RXR Agonist (UAB110) in Human Organotypic Skin Raft Cultures [3]

| Gene Symbol | Full Gene Name | Fold Change | FDR |

| FLG | Filaggrin | <-16 | <0.05 |

| RDH10 | Retinol Dehydrogenase 10 | <-8 | <0.05 |

| LCE3D | Late Cornified Envelope 3D | <-8 | <0.05 |

| LCE3E | Late Cornified Envelope 3E | <-8 | <0.05 |

| KRT1 | Keratin 1 | <-8 | <0.05 |

| KRT10 | Keratin 10 | <-8 | <0.05 |

| IVL | Involucrin | <-8 | <0.05 |

| LOR | Loricrin | <-8 | <0.05 |

| SPINK5 | Serine Peptidase Inhibitor Kazal Type 5 | <-4 | <0.05 |

| TGM3 | Transglutaminase 3 | <-4 | <0.05 |

| ACOX2 | Acyl-CoA Oxidase 2 | <-4 | <0.05 |

| ALOX12B | Arachidonate 12-Lipoxygenase, 12R-Type | <-4 | <0.05 |

| ALOXE3 | Arachidonate Lipoxygenase 3 | <-4 | <0.05 |

| CERS3 | Ceramide Synthase 3 | <-4 | <0.05 |

| ELOVL4 | ELOVL Fatty Acid Elongase 4 | <-4 | <0.05 |

| FABP7 | Fatty Acid Binding Protein 7 | <-4 | <0.05 |

| AADAC | Arylacetamide Deacetylase | <-4 | <0.05 |

| C1orf174 | Chromosome 1 Open Reading Frame 174 | <-4 | <0.05 |

| CLDN1 | Claudin 1 | <-4 | <0.05 |

| DSG1 | Desmoglein 1 | <-4 | <0.05 |

Key Signaling Pathways Modulated by this compound

Based on the analysis of this compound's target genes, several key signaling pathways have been identified as being significantly modulated by this RXR agonist.

Retinoid Metabolism and Signaling

This compound profoundly impacts the expression of genes involved in the synthesis and signaling of retinoic acid (RA). Notably, it strongly upregulates genes such as LRAT and STRA6, which are involved in retinol storage and transport, and DHRS3 and DHRS9, which are involved in the conversion of retinol to retinaldehyde.[3] This suggests a feed-forward mechanism where this compound enhances the cellular machinery for RA synthesis, potentially leading to increased activation of RAR/RXR heterodimers.

Caption: this compound activates RXR/RXR homodimers, upregulating retinoid metabolism genes.

Epidermal Differentiation and Keratinization

In keratinocytes, this compound modulates the expression of numerous genes critical for epidermal differentiation. It significantly downregulates genes associated with terminal differentiation and cornification, such as FLG (Filaggrin), LOR (Loricrin), and various keratins (KRT1, KRT10).[3] This indicates a role for RXR signaling in maintaining a less differentiated, more proliferative state in epidermal cells.

Caption: this compound inhibits terminal epidermal differentiation by downregulating key structural genes.

Cell Cycle Regulation and Apoptosis

This compound has been shown to influence cell cycle progression and apoptosis, particularly in cancer cells. One of its key target genes in this context is CDKN1A, which encodes the p21 protein, a potent cyclin-dependent kinase inhibitor. Upregulation of p21 leads to cell cycle arrest, providing a mechanism for the anti-proliferative effects of this compound.

Caption: this compound induces cell cycle arrest through the upregulation of the p21 gene.

Detailed Experimental Protocols

Luciferase Reporter Assay for RXR Activity

This protocol is designed to quantify the ability of this compound to activate RXR-mediated transcription.

Workflow Diagram:

Caption: Workflow for a luciferase reporter assay to measure RXR activation by this compound.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

96-well white, clear-bottom tissue culture plates

-

RXR expression plasmid (e.g., pCMX-hRXRα)

-

RXRE-luciferase reporter plasmid (containing multiple copies of an RXRE upstream of a minimal promoter driving firefly luciferase)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound

-

DMSO (vehicle control)

-

Luciferase Assay System (e.g., Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

-

Transfection:

-

For each well, prepare a transfection mix containing 50 ng of the RXR expression plasmid and 100 ng of the RXRE-luciferase reporter plasmid in serum-free medium.

-

Add the transfection reagent according to the manufacturer's instructions.

-

Incubate the mix at room temperature for 20 minutes.

-

Add the transfection complex to the cells.

-

-

Treatment:

-

After 6 hours of transfection, replace the medium with fresh complete medium.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

-

Luciferase Assay:

-

Remove the medium and wash the cells once with PBS.

-

Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer per well and incubate for 15 minutes at room temperature on a shaker.

-

Add 100 µL of Luciferase Assay Reagent to each well.

-

Immediately measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if used. Calculate the fold induction of luciferase activity for this compound-treated cells relative to the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) for RXR Binding Sites

This protocol details the procedure for identifying the genomic binding sites of RXR upon activation by this compound.

Workflow Diagram:

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) to identify RXR binding sites.

Materials:

-

Cells of interest (e.g., cancer cell line, primary keratinocytes)

-

This compound

-

Formaldehyde (37%)

-

Glycine

-

Lysis buffers (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

Anti-RXR antibody (ChIP-grade)

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A

-

Proteinase K

-

DNA purification kit

-

qPCR machine and reagents or next-generation sequencing platform

Procedure:

-

Cell Treatment and Crosslinking:

-

Treat cells with this compound or vehicle for the desired time.

-

Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA. Incubate for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclear pellet in a suitable buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an anti-RXR antibody or a control IgG.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads.

-

-

Reverse Crosslinking and DNA Purification:

-

Add NaCl to the eluate and incubate at 65°C for at least 6 hours to reverse the crosslinks.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Analysis:

-

qPCR: Quantify the enrichment of specific DNA sequences (known or putative RXREs) in the ChIP DNA relative to the input DNA.

-

ChIP-seq: Prepare a sequencing library from the ChIP DNA and sequence it using a next-generation sequencing platform. Analyze the data to identify genome-wide RXR binding sites.

-

Conclusion and Future Directions

This compound is a valuable pharmacological tool for dissecting the complex roles of RXR in health and disease. The identification of its target genes and the elucidation of the signaling pathways it modulates are crucial for understanding its therapeutic potential. The data presented in this guide highlight the profound impact of this compound on retinoid metabolism, epidermal differentiation, and cell cycle control.

Future research should focus on expanding the repertoire of this compound target genes in different cellular contexts using advanced transcriptomic and proteomic approaches. Further investigation into the interplay between RXR and its various heterodimeric partners upon this compound activation will provide a more nuanced understanding of its mechanism of action. Ultimately, a deeper knowledge of the molecular consequences of this compound treatment will facilitate the development of more targeted and effective therapies for a range of human diseases.

References

- 1. med.emory.edu [med.emory.edu]

- 2. Mapping the genomic binding sites of the activated retinoid X receptor in murine bone marrow-derived macrophages using chromatin immunoprecipitation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Next-generation retinoid X receptor agonists increase ATRA signaling in organotypic epithelium cultures and have distinct effects on receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of SR11237 on Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR11237 is a synthetic retinoid that acts as a selective agonist for the Retinoid X Receptor (RXR), a member of the nuclear receptor superfamily.[1] RXRs play a pivotal role in regulating gene expression by forming homodimers (RXR/RXR) or heterodimers with other nuclear receptors, most notably the Retinoic Acid Receptors (RARs).[2][3] This technical guide provides an in-depth analysis of the effects of this compound on gene transcription, focusing on its mechanism of action, quantitative effects on gene expression, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action: The Role of RXR Dimers

This compound exerts its effects on gene transcription primarily through its interaction with RXRs. As an RXR-selective agonist, this compound can induce the formation of RXR/RXR homodimers, which then bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes to modulate their transcription.[1]

However, the most profound effects of this compound on gene transcription are observed when it acts in concert with RAR agonists. In the context of RXR/RAR heterodimers, this compound alone is often a weak activator of gene expression.[2][3] The transcriptional activity of the RXR/RAR heterodimer is predominantly controlled by the binding of a ligand to the RAR partner. When an RAR agonist binds to the RAR subunit, it induces a conformational change that promotes the recruitment of coactivators and subsequent gene transcription. This compound can then synergistically enhance this RAR-mediated transcription.[2][3]

This synergistic activation is a key aspect of this compound's function and is crucial for understanding its biological effects in various contexts, including cell differentiation and cancer therapy.

Data Presentation: Quantitative Effects on Gene Transcription

While this compound alone has been shown to be a weak inducer of gene expression in systems dominated by RXR/RAR heterodimers, its synergistic activity with RAR agonists leads to significant changes in the transcription of target genes. The following tables illustrate the expected quantitative effects based on published findings. Note: The specific fold changes are illustrative and will vary depending on the cell type, experimental conditions, and the specific target gene.

Table 1: Effect of this compound on RAR-Mediated Gene Transcription in F9 Embryonal Carcinoma Cells

| Gene Target | Treatment | Fold Change (vs. Vehicle) |

| Hox-1.3 | This compound (100 nM) | ~1.5 |

| RAR Agonist (10 nM) | ~8.0 | |

| This compound (100 nM) + RAR Agonist (10 nM) | ~25.0 | |

| RARβ | This compound (100 nM) | ~1.2 |

| RAR Agonist (10 nM) | ~12.0 | |

| This compound (100 nM) + RAR Agonist (10 nM) | ~40.0 |

Table 2: Effect of this compound on Gene Expression in Cutaneous T-Cell Lymphoma (CTCL) Cell Lines

| Gene Target | Treatment | Fold Change (vs. Vehicle) |

| Cyclin D1 | This compound (1 µM) | ~0.8 |

| RAR Agonist (100 nM) | ~0.5 | |

| This compound (1 µM) + RAR Agonist (100 nM) | ~0.2 | |

| p27 | This compound (1 µM) | ~1.8 |

| RAR Agonist (100 nM) | ~2.5 | |

| This compound (1 µM) + RAR Agonist (100 nM) | ~5.0 |

These tables highlight the potent synergistic effect of this compound when combined with an RAR agonist, leading to a much greater transcriptional response than either compound alone.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on gene transcription.

Luciferase Reporter Assay for RXR Activation

This assay is used to quantify the ability of this compound to activate transcription through an RXRE.

Materials:

-

HEK293T cells

-

Expression plasmid for human RXRα (e.g., pCMX-hRXRα)

-

Reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of an RXRE (e.g., pGL3-RXRE-luc)

-

Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK)

-

Lipofectamine® 3000 Transfection Reagent

-

Opti-MEM™ I Reduced Serum Medium

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM with 10% FBS and incubate overnight.

-

Transfection:

-

For each well, prepare a DNA mixture in Opti-MEM™ containing 50 ng of the RXRα expression plasmid, 100 ng of the RXRE-luciferase reporter plasmid, and 10 ng of the Renilla luciferase control plasmid.

-

In a separate tube, dilute Lipofectamine® 3000 reagent in Opti-MEM™ according to the manufacturer's instructions.

-

Combine the DNA mixture and the diluted Lipofectamine® 3000 reagent and incubate for 15 minutes at room temperature to allow complex formation.

-

Add the transfection complex to each well.

-

-

Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing the desired concentrations of this compound or vehicle control (e.g., DMSO).

-

Luciferase Assay: After 24 hours of treatment, perform the Dual-Luciferase® Reporter Assay according to the manufacturer's protocol.[4][5][6][7]

-

Data Analysis: Measure both Firefly and Renilla luciferase activities using a luminometer. Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction by dividing the normalized luciferase activity of the this compound-treated samples by that of the vehicle-treated samples.

Chromatin Immunoprecipitation (ChIP)-Sequencing

ChIP-seq is used to identify the genomic regions where RXR binds upon activation by this compound.[8][9][10][11][12]

Materials:

-

Cells of interest (e.g., F9 embryonal carcinoma cells)

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

Anti-RXR antibody (ChIP-grade)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A

-

Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells to isolate nuclei. Resuspend the nuclear pellet in nuclear lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with an anti-RXR antibody overnight at 4°C.

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of RXR enrichment.

Conclusion

This compound is a valuable research tool for dissecting the role of RXR in gene regulation. Its primary mode of action on transcription involves the formation of RXR/RXR homodimers and, more significantly, the synergistic enhancement of RAR-mediated transcription in RXR/RAR heterodimers. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the impact of this compound on gene expression and to identify its direct genomic targets. A thorough understanding of this compound's effects on gene transcription is essential for its potential application in drug development, particularly in the context of cancer and developmental disorders.

References

- 1. A pleiotropic response is induced in F9 embryonal carcinoma cells and rhino mouse skin by All-trans-retinoic acid, a RAR agonist but not by this compound, a RXR-selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synergistic activation of retinoic acid (RA)-responsive genes and induction of embryonal carcinoma cell differentiation by an RA receptor alpha (RAR alpha)-, RAR beta-, or RAR gamma-selective ligand in combination with a retinoid X receptor-specific ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic activation of retinoic acid (RA)-responsive genes and induction of embryonal carcinoma cell differentiation by an RA receptor alpha (RAR alpha)-, RAR beta-, or RAR gamma-selective ligand in combination with a retinoid X receptor-specific ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 6. Luciferase Assay System Protocol [promega.jp]

- 7. eubopen.org [eubopen.org]

- 8. Computational methodology for ChIP-seq analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for ChIP-seq analysis: A practical workflow and advanced applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. liulab-dfci.github.io [liulab-dfci.github.io]

- 11. Sierra platinum: a fast and robust peak-caller for replicated ChIP-seq experiments with visual quality-control and -steering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

SR11237: In Vitro Cell Culture Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR11237, also known as BMS-649, is a potent and selective synthetic retinoid that acts as a pan-agonist for the Retinoid X Receptor (RXR). Unlike pan-agonists of retinoic acid receptors (RARs), this compound exhibits no activity at RARs, making it a valuable tool for dissecting the specific roles of RXR in various biological processes. This compound functions by inducing the formation of RXR/RXR homodimers, which then bind to RXR response elements (RXREs) in the promoter regions of target genes, leading to their transactivation.[1][2] This selective activation of RXR signaling pathways has implications for a range of research areas, including cancer biology, metabolic disease, and developmental biology.

These application notes provide detailed protocols for the in vitro use of this compound in various cell culture-based assays, including reporter gene assays, cell viability assessments, and the analysis of downstream target gene expression.

Mechanism of Action

This compound is a synthetic agonist that specifically binds to the ligand-binding domain of RXRs (RXRα, RXRβ, and RXRγ). This binding event induces a conformational change in the receptor, promoting the formation of RXR/RXR homodimers. These homodimers then translocate to the nucleus and bind to specific DNA sequences known as RXR response elements (RXREs) located in the promoter regions of target genes. The binding of the RXR/RXR homodimer to the RXRE, along with the recruitment of coactivator proteins, initiates the transcription of downstream genes. A key downstream target of RXR signaling is the cyclin-dependent kinase inhibitor p21WAF1/CIP1, which plays a crucial role in cell cycle arrest.[2]

Data Presentation

The following table summarizes the effective concentrations and observed effects of this compound in various in vitro assays. This data is intended to serve as a starting point for experimental design.

| Cell Line | Assay Type | This compound Concentration | Incubation Time | Observed Effect |

| COS-1 | RXRE-luciferase Reporter Assay | 1 µM | 24 hours | Transactivation of RXRE-luciferase reporter |

| MCF-7 | Cell Viability (MTT Assay) | 1-10 µM (suggested range) | 24-72 hours | Dose-dependent decrease in cell viability |

| F9 Embryonal Carcinoma | Differentiation Assay | 0.1-1 µM (suggested range) | 48-96 hours | Induction of differentiation markers |

| HeLa | Western Blot | 1 µM (suggested starting concentration) | 24-48 hours | Increased p21WAF1/CIP1 protein expression |

Experimental Protocols

RXRE-Luciferase Reporter Gene Assay in COS-1 Cells

This protocol is designed to quantify the ability of this compound to activate RXR-mediated gene transcription.

Materials:

-

COS-1 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

pRXRE-Luciferase reporter plasmid (containing multiple copies of an RXRE upstream of a luciferase gene)

-

phRXRα expression plasmid

-

pRL-TK (Renilla luciferase control plasmid)

-

Lipofectamine™ 2000 or other suitable transfection reagent

-

This compound (stock solution in DMSO)

-

Dual-Luciferase® Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed COS-1 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[2]

-

Transfection: Co-transfect the cells with 100 ng of pRXRE-Luciferase, 50 ng of phRXRα, and 3 ng of pRL-TK per well using Lipofectamine™ 2000 according to the manufacturer's protocol.[2]

-

This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.01, 0.1, 1, 10 µM) or a vehicle control (DMSO). A final DMSO concentration of 0.1% should be maintained across all wells.

-

Incubation: Incubate the cells for an additional 24 hours.[2]

-

Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction over the vehicle-treated control.

Cell Viability (MTT) Assay in MCF-7 Cells

This protocol assesses the effect of this compound on the viability and proliferation of MCF-7 human breast cancer cells.

Materials:

-

MCF-7 cells

-

DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well tissue culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.

-

This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or a vehicle control (DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

In Vitro Differentiation of F9 Embryonal Carcinoma Cells

This protocol outlines the induction of differentiation in F9 cells using this compound.

Materials:

-

F9 embryonal carcinoma cells

-

DMEM with 15% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Antibodies for differentiation markers (e.g., anti-Laminin B1, anti-Collagen type IV)

-

Immunofluorescence staining reagents or Western blot reagents

Protocol:

-

Cell Seeding: Plate F9 cells on gelatin-coated dishes or coverslips.

-

This compound Treatment: Once the cells are attached, replace the medium with fresh medium containing this compound at a concentration range of 0.1 to 1 µM or a vehicle control (DMSO).

-

Incubation: Culture the cells for 48 to 96 hours, observing for morphological changes indicative of differentiation (e.g., flattening and spreading of cells).

-

Analysis of Differentiation Markers:

-

Immunofluorescence: Fix the cells on coverslips, permeabilize, and stain with primary antibodies against differentiation markers, followed by fluorescently labeled secondary antibodies. Visualize the expression and localization of the markers using a fluorescence microscope.

-

Western Blot: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against differentiation markers.

-

Western Blot Analysis of p21WAF1/CIP1 Expression in HeLa Cells

This protocol details the detection of changes in the expression of the downstream target protein p21WAF1/CIP1 in response to this compound treatment.

Materials:

-

HeLa cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Primary antibody against p21WAF1/CIP1

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Seeding and Treatment: Seed HeLa cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (e.g., 1 µM) or vehicle control (DMSO) for 24 to 48 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-p21WAF1/CIP1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

-

Loading Control and Analysis: Strip the membrane and re-probe with an antibody against a loading control. Quantify the band intensities and normalize the p21WAF1/CIP1 signal to the loading control.

Mandatory Visualizations

Caption: this compound signaling pathway.

Caption: General experimental workflow for in vitro studies with this compound.

References

Application Notes and Protocols for SR11237 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR11237 (also known as BMS-649) is a potent and selective synthetic agonist for the Retinoid X Receptor (RXR) with no significant activity towards Retinoic Acid Receptors (RARs).[1][2] As a "rexinoid," this compound plays a crucial role in activating RXR homodimers and permissive heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs). This activity modulates the transcription of various genes involved in critical cellular processes, including differentiation, proliferation, and apoptosis. These characteristics make this compound a valuable tool for investigating the therapeutic potential of RXR activation in various disease models, particularly in oncology and metabolic diseases.

This document provides a comprehensive overview of the available data on the in vivo use of this compound and other relevant RXR agonists in rodent models to guide the design of future mouse studies. While specific in vivo dosage and administration protocols for this compound in mice are not extensively documented in publicly available literature, data from rat studies with this compound and mouse studies with other potent RXR agonists, such as Bexarotene and LG100268, offer valuable insights for protocol development.

Quantitative Data Summary

The following tables summarize the in vivo dosage and administration data for this compound in rats and other RXR agonists in mice, providing a comparative reference for experimental design.

Table 1: In Vivo Dosage of this compound in a Rat Model

| Compound | Animal Model | Dosage | Administration Route | Frequency | Observed Effects | Reference |

| This compound | Neonatal Rats | 25 mg/kg | Intraperitoneal (i.p.) | Daily from post-natal days 5 to 15 | Disturbed ossification and bone morphology, including premature growth plate closure. | [2][3] |

Table 2: In Vivo Dosages of Other RXR Agonists in Mouse Models

| Compound | Animal Model | Dosage | Administration Route | Frequency | Observed Effects | Reference |

| Bexarotene | MMTV-Neu mice | 100 mg/kg of diet (~25 mg/kg body weight) | Oral (in diet) | Daily for 10 days | Did not alter the percentage of infiltrating myeloid-derived suppressor cells. | [4] |

| Bexarotene | 6-hydroxydopamine (6-OHDA) lesioned rats | 0.3, 1, or 3 mg/kg/day | Oral gavage | Daily for 28 days | Rescued dopamine neurons and reversed behavioral deficits. | [5] |

| LG100268 | MMTV-Neu mice | 100 mg/kg of diet (~25 mg/kg body weight) | Oral (in diet) | Daily for 5 days | Significantly reduced tumor size. | [4] |

| LG100268 | A/J mice | 50 mg/kg | Oral (in diet) | Daily for 7 weeks | Decreased lung tumor growth. | [6] |

| This compound | Imprinting Control Region mice | 160 nM | Topical | 5 times a week for 8 weeks | No significant effect on collagen content in a photoaging model. | [7] |

Experimental Protocols

Based on the available literature, the following are detailed methodologies for the administration of this compound and other RXR agonists in rodent models.

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Rodents (Adapted from Rat Studies)

This protocol is based on a study using neonatal rats and may require optimization for adult mice.[2][3]

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO in Corn Oil)[8]

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Preparation of Dosing Solution:

-

On the day of injection, prepare a stock solution of this compound in a suitable vehicle. A formulation of 10% DMSO and 90% Corn Oil has been suggested for in vivo experiments.[8]

-

The final concentration should be calculated to deliver the desired dose (e.g., 25 mg/kg) in an appropriate injection volume (typically 5-10 mL/kg for mice).

-

Ensure the solution is homogenous. Gentle warming or sonication may be used to aid dissolution, but the stability of the compound under these conditions should be verified.

-

-

Animal Preparation:

-

Weigh each mouse accurately to determine the precise injection volume.

-

Gently restrain the mouse. For i.p. injections, the mouse is typically held with its head tilted slightly downwards.

-

-

Injection:

-

Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.

-

Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

-

Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

-

Slowly inject the calculated volume of the this compound solution.

-

Withdraw the needle and return the mouse to its cage.

-

-

Monitoring:

-

Observe the animal for any immediate adverse reactions.

-

Monitor the health of the animals daily, including body weight, food and water intake, and general behavior.

-

Protocol 2: Oral Gavage Administration of RXR Agonists in Mice (General Protocol)

This is a general protocol based on studies with other RXR agonists like Bexarotene.[5] A pilot study to determine the optimal dose of this compound is highly recommended.

Materials:

-

This compound

-

Vehicle (e.g., corn oil, 0.5% methylcellulose)

-

Oral gavage needles (flexible or rigid, appropriate size for mice)

-

Syringes

-

Animal scale

-

PPE

Procedure:

-

Preparation of Dosing Suspension/Solution:

-

Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.

-

-

Animal Handling and Dosing:

-

Weigh the mouse to calculate the administration volume.

-

Securely restrain the mouse to prevent movement and ensure proper positioning of the head and neck.

-

Gently insert the gavage needle over the tongue and into the esophagus. Do not force the needle.

-

Administer the calculated volume slowly to prevent regurgitation.

-

Carefully remove the needle.

-

-

Post-dosing Care:

-

Return the mouse to its cage and monitor for any signs of distress.

-

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound, as an RXR agonist, primarily functions by binding to the Ligand-Binding Domain (LBD) of RXR. This binding induces a conformational change in the receptor, leading to the dissociation of co-repressors and recruitment of co-activators. Activated RXR can then form homodimers (RXR/RXR) or permissive heterodimers with other nuclear receptors like PPAR, LXR, and FXR. These receptor complexes then bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby regulating their transcription.

Caption: this compound activates RXR, leading to dimerization and gene transcription.

Experimental Workflow for In Vivo Mouse Studies

The following diagram outlines a typical workflow for conducting an in vivo efficacy study of this compound in a mouse xenograft model.

Caption: Workflow for an in vivo mouse study of this compound.

Disclaimer

The information provided in these application notes is intended for guidance purposes only and is based on currently available scientific literature. A specific, validated in vivo dosage and administration protocol for this compound in mouse models has not been definitively established. Researchers are strongly encouraged to conduct pilot studies to determine the optimal and safe dosage of this compound for their specific mouse model and experimental conditions. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

- 1. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Exposure to the RXR Agonist this compound in Early Life Causes Disturbed Skeletal Morphogenesis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retinoid X receptor agonist LG100268 modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Low Dose Bexarotene Treatment Rescues Dopamine Neurons and Restores Behavioral Function in Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for SR11237 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR11237, also known as BMS-649, is a potent and selective synthetic agonist of the Retinoid X Receptor (RXR) with no activity at Retinoic Acid Receptors (RARs).[1] As a crucial member of the nuclear receptor superfamily, RXR plays a pivotal role in a myriad of physiological processes by forming homodimers or heterodimers with other nuclear receptors. This document provides detailed application notes and protocols for the in vivo administration of this compound in animal models, intended to guide researchers in their experimental design and execution.

Mechanism of Action

This compound exerts its biological effects by binding to RXRs, which exist as three isotypes: RXRα, RXRβ, and RXRγ. Upon ligand binding, RXR undergoes a conformational change, leading to the formation of RXR/RXR homodimers. These activated homodimers then bind to specific DNA sequences known as RXR Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription. This selective activation of RXR-mediated signaling pathways makes this compound a valuable tool for investigating the specific roles of RXR in health and disease.

Figure 1: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound administration in animal models. It is important to note that publicly available data is limited, and further dose-response, pharmacokinetic, and toxicology studies are warranted.

Table 1: In Vivo Efficacy Data

| Animal Model | Application | Dosage | Administration Route | Frequency | Duration | Observed Effects | Reference |

| Rat (Sprague-Dawley) | Skeletal Development | 25 mg/kg | Intraperitoneal (i.p.) | Daily | Post-natal days 5 to 15 | Disturbed ossification, premature growth plate closure, and altered bone morphology.[1] | [2][3] |

Table 2: Formulation Data

| Component | Concentration (%) | Purpose |

| DMSO | Variable (e.g., 10%) | Solubilizing agent |

| PEG300 | Variable (e.g., 40%) | Co-solvent |

| Tween 80 | Variable (e.g., 5%) | Surfactant |

| ddH₂O or Saline | q.s. to 100% | Vehicle |

Note: The optimal formulation may vary depending on the desired final concentration and administration route. A suggested method for preparing an in vivo formulation is to first dissolve this compound in DMSO to create a stock solution, then sequentially add and mix PEG300, Tween 80, and finally ddH₂O or saline.[4]

Experimental Protocols

Protocol 1: Investigation of Skeletal Development in Neonatal Rats

This protocol is based on a study investigating the effects of this compound on postnatal skeletal morphogenesis.[2][3]

1. Animal Model:

-

Sprague-Dawley rat pups.

2. Materials:

-

This compound powder.

-

Vehicle for formulation (e.g., DMSO, PEG300, Tween 80, sterile saline).

-

Sterile syringes and needles (e.g., 27-gauge).

-

Animal scale.

3. This compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

On each day of dosing, prepare the final formulation by diluting the stock solution with PEG300, Tween 80, and sterile saline to achieve a final concentration for a 25 mg/kg dose in an appropriate injection volume (e.g., 5 ml/kg). Ensure the solution is clear and well-mixed.[4]

4. Administration Procedure (Intraperitoneal Injection):

-

Weigh each rat pup daily to accurately calculate the dose volume.

-

Gently restrain the pup.

-

Administer the this compound formulation or vehicle control via intraperitoneal injection daily from post-natal day 5 to 15.

5. Endpoint Analysis:

-

At the end of the treatment period, euthanize the animals.

-

Collect tissues of interest (e.g., long bones) for analysis.

-

Potential analyses include:

-

Histological examination of the growth plate.

-

Micro-computed tomography (µCT) for bone morphology assessment.

-

Immunohistochemistry for markers of chondrocyte differentiation and bone formation.

-

References

Application Notes and Protocols for SR11237 in Skeletal Development Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SR11237, a synthetic retinoid X receptor (RXR) agonist, for studying skeletal development. This document details its mechanism of action, summarizes key quantitative findings, and provides detailed protocols for in vivo and ex vivo experiments.

Introduction

This compound is a potent and selective agonist for the retinoid X receptor (RXR), a type of nuclear receptor that plays a crucial role in various physiological processes, including cell development, differentiation, and metabolism.[1] In the context of skeletal development, RXR activation has been shown to have significant effects on endochondral ossification, the process by which most of the skeleton is formed.[2][3] Understanding the impact of this compound on this process can provide valuable insights into the molecular mechanisms governing bone growth and may have implications for the study of skeletal dysplasias and the development of novel therapeutics.

Mechanism of Action

Longitudinal bone growth is primarily achieved through endochondral ossification, a process involving the proliferation and differentiation of chondrocytes within the growth plate.[4] RXR, upon activation by an agonist like this compound, forms heterodimers with other nuclear receptors such as the retinoic acid receptor (RAR), vitamin D receptor (VDR), and thyroid hormone receptor (TR).[5][6] These heterodimers then bind to response elements on DNA to regulate the transcription of target genes.

Studies have shown that administration of this compound in neonatal rodents leads to disturbed skeletal morphogenesis.[1][2] The activation of RXR by this compound appears to drive chondrocytes out of the cell cycle, reducing proliferation and leading to premature closure of the growth plate.[2][6] This results in shorter long bones and abnormal bone morphology.[1][3] The process involves a disruption of the organized zones of the growth plate, with an intermingling of chondrocytes at various maturation stages.[4][6] Furthermore, RXR stimulation has been associated with increased osteoclast activity, accelerating the replacement of cartilage with bone.[2][6]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on skeletal development.

Table 1: In Vivo Effects of this compound on Neonatal Rats

| Parameter | Control (DMSO) | This compound-Treated | Reference |

| Body Weight | Normal for age | Reduced | [2] |

| Long Bone Length | Normal for age | Shorter | [1][2] |

| Growth Plate Morphology | Organized zones | Disrupted, premature closure | [2][3] |

| PCNA-positive Chondrocytes | Normal levels | Reduced | [2][6] |

| p57-positive Chondrocytes | Normal levels | Reduced | [2][6] |

| SOX9-positive Cells | Localized to early/proliferating zones | Disorganized distribution | [2][4] |

| TRAP Staining | Normal at osteo-chondral junction | Increased in epiphysis | [2][3] |

| TUNEL Staining | Concentrated in late hypertrophic zone | Increased at osteo-chondral junction | [2][3] |

Table 2: Ex Vivo Effects of this compound on Cultured Mouse Tibiae

| This compound Concentration | Change in Tibia Length Compared to Control (DMSO) | Reference |

| Lower Concentrations | No significant effect | [3] |

| 5µM | Statistically significant decrease | [3][7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vivo Administration of this compound in a Neonatal Rat Model

Objective: To evaluate the effect of RXR activation by this compound on skeletal development in neonatal rats.

Materials:

-

This compound (benzoate compound)

-

Dimethyl sulfoxide (DMSO)

-

Post-natal day 5 (P5) rat pups

-

Standard animal housing and care facilities

-

Micro-computed tomography (microCT) scanner

-

Histology equipment and reagents (formalin, paraffin, microtome)

-

Stains: Safranin O/fast green, Hematoxylin and Eosin (H&E)

-

Antibodies for immunohistochemistry (e.g., anti-PCNA, anti-p57, anti-SOX9)

-

TRAP staining kit

-

TUNEL assay kit

Procedure:

-

Animal Dosing:

-

From post-natal day 5 (P5) to post-natal day 15 (P15), administer this compound or vehicle (DMSO) to rat pups daily via intraperitoneal (IP) injection.[2]

-

-

Tissue Harvesting:

-

At post-natal day 16 (P16), euthanize the rat pups.

-

Dissect the long bones (humerus, tibia, femur) for analysis.[2]

-

-

Micro-computed Tomography (microCT) Analysis:

-

Fix the dissected long bones in 10% neutral buffered formalin.

-

Scan the bones using a high-resolution microCT scanner to assess bone morphology and microarchitecture.[1]

-

-

Histological Analysis:

-

Decalcify the bones, process, and embed in paraffin.

-

Section the paraffin blocks at a thickness of 5-7 µm.

-

Stain sections with Safranin O/fast green to visualize cartilage and bone, and H&E for general morphology.[2]

-

-

Immunohistochemistry:

-

Perform antigen retrieval on deparaffinized sections.

-

Incubate sections with primary antibodies against PCNA (cell proliferation marker), p57 (marker for pre-hypertrophic chondrocytes), and SOX9 (chondrocyte lineage marker).[2][4]

-

Use appropriate secondary antibodies and detection reagents.

-

Counterstain and mount the slides.

-

-

TRAP and TUNEL Staining:

Protocol 2: Ex Vivo Culture of Neonatal Mouse Tibiae with this compound

Objective: To assess the direct effect of this compound on the growth of isolated long bones.

Materials:

-

This compound

-

DMSO

-

Newborn (P0) CD1 mice

-

Culture medium (e.g., Minimum Essential Medium Eagle - MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

Incubator (37°C, 5% CO2)

-

Dissecting microscope

-

Calibrated digital imaging system for length measurement

-

Histology equipment and reagents

Procedure:

-

Tibiae Isolation:

-

Euthanize newborn mice and dissect the tibiae under sterile conditions.[1]

-

-

Organ Culture:

-

Longitudinal Growth Measurement:

-

Measure the total length of each tibia at the beginning and end of the culture period using a calibrated imaging system.[3]

-

Calculate the change in length.

-

-

Histological Evaluation:

-

Fix, process, and embed the cultured tibiae in paraffin.

-

Section and stain with Safranin O/fast green to assess growth plate morphology.[3]

-

Mandatory Visualizations

Caption: this compound signaling pathway in chondrocytes.

References

- 1. Exposure to the RXR Agonist this compound in Early Life Causes Disturbed Skeletal Morphogenesis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]